molecular formula C17H16O6 B2798963 Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate CAS No. 637750-84-6

Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate

Cat. No.: B2798963
CAS No.: 637750-84-6
M. Wt: 316.309
InChI Key: OWTLDMOMHZQGCT-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate is a chemical compound with the molecular formula C17H16O6 and a molecular weight of 316.31 g/mol . This compound is known for its unique structure, which includes both ester and phenolic functional groups. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl 2-(2,4-dihydroxyphenyl)-2-oxoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate is unique due to its combination of phenolic and ester functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-2-22-17(21)11-3-6-13(7-4-11)23-10-16(20)14-8-5-12(18)9-15(14)19/h3-9,18-19H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTLDMOMHZQGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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